molecular formula C7H11NO B2501913 3-Azabicyclo[4.2.0]octan-2-one CAS No. 1255641-78-1

3-Azabicyclo[4.2.0]octan-2-one

Cat. No.: B2501913
CAS No.: 1255641-78-1
M. Wt: 125.171
InChI Key: BAWHGVUOCKUZMB-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.0]octan-2-one is a bicyclic organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This structure is part of the azabicycloalkane family, a class of nitrogen-containing heterocycles recognized for their significant potential in medicinal and synthetic chemistry. While specific biological data for this exact molecule is limited, closely related 2-azabicyclo[4.2.0]octane scaffolds are investigated as key intermediates in synthesizing more complex bioactive molecules and have been described in patent literature for their application as antitumor agents . The rigid, three-dimensional bicyclic framework makes this compound a valuable building block in organic synthesis and drug discovery efforts. It is particularly useful for exploring structure-activity relationships and developing new pharmacologically active compounds. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for ingestion or application to humans or animals. Researchers should handle this and all chemicals using appropriate safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[4.2.0]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6-2-1-5(6)3-4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWHGVUOCKUZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation and Kinetic Studies of 3 Azabicyclo 4.2.0 Octan 2 One Transformations

Catalytic Reaction Mechanisms and Transition State Analysis

The synthesis and transformation of the 3-Azabicyclo[4.2.0]octan-2-one core can be efficiently achieved through catalytic methods, with gold-catalysis emerging as a particularly selective approach. Understanding the underlying mechanisms and transition states is crucial for controlling reaction outcomes.

Gold-catalyzed reactions of alkynylcyclobutanes bearing a pendant amide group have been shown to proceed with high selectivity to form cyclobutane-fused dihydropyridones, specifically the 3-azabicyclo[4.2.0]oct-4-en-2-one skeleton. rsc.orguniovi.es These reactions are noteworthy for their complete 6-endo cyclization selectivity, a contrast to related cyclizations with pendant alcohols which often yield mixtures of products or favor 5-exo cyclization. rsc.orguniovi.es

Density Functional Theory (DFT) calculations have been employed to rationalize this high selectivity. rsc.orguniovi.es The calculations indicate that the transition state for the 6-endo cyclization is energetically favored over the 5-exo pathway for alkynylcyclobutane carboxamides. uniovi.es The reaction is typically performed under mild conditions, for instance, using 5 mol% of a gold catalyst like JohnPhosAu(MeCN)SbF₆ in dichloroethane at room temperature, yielding the desired products in good yields. rsc.org

Table 1: Gold-Catalyzed 6-endo Cyclization of Alkynylcyclobutanecarboxamides This table displays the yields for the synthesis of various 3-azabicyclo[4.2.0]oct-4-en-2-one derivatives via gold-catalyzed cyclization.

Starting Material Substituent (R) Product Yield (%)
Phenyl 3-azabicyclo[4.2.0]oct-4-en-2-one derivative 85
4-MeOC₆H₄ 3-azabicyclo[4.2.0]oct-4-en-2-one derivative 82
4-FC₆H₄ 3-azabicyclo[4.2.0]oct-4-en-2-one derivative 80
2-Thienyl 3-azabicyclo[4.2.0]oct-4-en-2-one derivative 75
Cyclohexyl 3-azabicyclo[4.2.0]oct-4-en-2-one derivative 78
n-Butyl 3-azabicyclo[4.2.0]oct-4-en-2-one derivative 70

Photochemical Reaction Mechanisms and Selectivity Control

The photochemical step is a key transformation, providing access to strained ring systems that are often difficult to synthesize via thermal methods. For example, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, followed by hydrogenation, yields trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates, demonstrating stereoselective synthesis of related bicyclic structures. rsc.org Similarly, photolysis of N-acyltetrahydro-1,3-thiazine-2-thiones can afford cepham (B1241629) analogues, such as 6-acetylthio-5-thia-1-azabicyclo[4.2.0]octan-8-ones, showcasing the versatility of photochemical approaches in constructing this bicyclic core. rsc.org

Ring-Opening Reaction Mechanisms of the this compound Core

The stability of the this compound ring system has been investigated, along with pathways for its selective ring-opening to generate novel building blocks. uniovi.es The 3-azabicyclo[4.2.0]oct-4-en-2-one structure demonstrates significant thermal stability, showing no conversion when heated to 110 °C. uniovi.es

Acid-catalyzed conditions have been explored to induce ring-opening. While treatment with 1 M HCl at room temperature does not open the cyclobutane (B1203170) ring, it can cleave other moieties in the molecule, such as an ether group. uniovi.es However, heating the compound to 110 °C in the presence of a strong acid like p-toluenesulfonic acid (PTSA) successfully triggers the cyclobutane ring-opening, leading to the formation of a 3,4,6-trisubstituted pyridin-2-one in high yield. uniovi.es This indicates that the ring-opening is mechanistically feasible but requires significant activation, either thermal or through strong acid catalysis.

Table 2: Ring-Opening Experiments on a 3-Azabicyclo[4.2.0]oct-4-en-2-one Derivative This table summarizes the conditions and outcomes of attempted ring-opening reactions on the this compound core.

Conditions Result
Heating at 110 °C No conversion observed
1 M HCl, room temperature No ring-opening; cleavage of ether moiety
PTSA, 110 °C Successful cyclobutane ring-opening to form a substituted pyridin-2-one

Cationic Ring-Opening Polymerization Mechanisms (e.g., of 1-Azabicyclo[4.2.0]octane)

While the preceding sections focused on the this compound lactam, the isomeric 1-azabicyclo[4.2.0]octane (commonly known as conidine) serves as a key monomer in cationic ring-opening polymerization (CROP). cjps.orgcjps.orgdergipark.org.tr This process leverages the ring strain of the four-membered azetidine (B1206935) ring within the bicyclic structure to produce polymeric tertiary amines. dergipark.org.tr The polymerization of this bicyclic monomer proceeds with minimal transfer or termination reactions, a characteristic feature of living polymerizations. dergipark.org.tr

The CROP of 1-azabicyclo[4.2.0]octane is initiated by electrophilic species, such as alkyl halides or chiral tricyclic amino acid esters acting as acylation agents. cjps.orgdergipark.org.tr The initiation step involves the attack of the initiator on the nitrogen atom of the monomer, creating a quaternary azetidinium species. researchgate.net This active species is a strained, positively charged ring.

Propagation proceeds via the nucleophilic attack of a neutral monomer molecule on the active azetidinium ion at the end of the growing polymer chain. researchgate.net This attack leads to the opening of the four-membered ring of the terminal unit and the regeneration of the active cationic center at the newly added monomer unit. uomustansiriyah.edu.iqfujifilm.com This sequence of events—addition of a monomer to the growing chain—repeats, leading to the formation of a long polymer chain. wikipedia.org

The structure of the initiator plays a significant role in the characteristics of the resulting polymer. dergipark.org.tr Studies using different alkyl halide initiators for the polymerization of 1-azabicyclo[4.2.0]octane have shown that the choice of initiator affects the molecular weight (Mw) and polydispersity of the obtained polymers. dergipark.org.tr For instance, microwave-assisted polymerization with a monomer-to-initiator ratio of 1000:1 produced polymers with varying molecular weights depending on the initiator used. dergipark.org.tr

Table 3: Influence of Initiator on Cationic Ring-Opening Polymerization of 1-Azabicyclo[4.2.0]octane This table shows the effect of different alkyl halide initiators on the molecular weight (Mw) and polydispersity index (PDI) of the resulting polyconidine.

Initiator Mw (g/mol) PDI (Mw/Mn)
Ethyl bromoacetate 115,000 1.14
Benzyl bromide 126,000 1.15
Allyl bromide 134,000 1.16
Methyl iodide 142,000 1.17

Furthermore, the use of chiral tricyclic amino acid esters as acylation agents has been studied to obtain optically active biopolymers. cjps.orgresearchgate.net The reaction conditions, such as time and temperature, influence the molecular weight and yield of the resulting polymers. researchgate.net This demonstrates that both the chemical structure of the initiator and the physical reaction parameters are crucial for controlling the final properties of the polymer derived from the azabicyclic monomer.

Structural Characterization and Stereochemical Control of 3 Azabicyclo 4.2.0 Octan 2 One Systems

Conformational Analysis of the Bicyclic System

The 3-azabicyclo[4.2.0]octane core is a constrained bicyclic system whose conformation is determined by the fusion of a cyclobutane (B1203170) and a piperidine (B6355638) ring. The inherent ring strain and the presence of the nitrogen heteroatom significantly influence its three-dimensional shape and flexibility. Computational chemistry methods are often employed to understand the conformational landscape of such molecules. For instance, molecular mechanics calculations and semiempirical energy refinements can reveal the number of possible stable conformers and the energy differences between them. For related azabicyclic systems, these analyses have shown the existence of multiple conformations with small energy differentials, indicating a degree of molecular flexibility. Density Functional Theory (DFT) calculations on similar bicyclic structures have been used to determine that specific conformations, such as a chair-like arrangement, are preferred because they optimize orbital overlap for reactivity and minimize torsional strain.

The 3-azabicyclo[4.2.0]octan-2-one structure possesses multiple stereocenters, leading to the possibility of various stereoisomers. The control and preservation of this stereochemistry during synthesis are paramount for accessing specific, biologically active molecules. Synthetic strategies have been developed that demonstrate remarkable control over the formation of these chiral centers. For example, a methodology combining the Ugi multicomponent reaction with [2+2] enone-olefin photochemical transformations can create up to five stereocenters in the final 3-azabicyclo[4.2.0]octan-4-one derivatives, yet often yields only two diastereomers, highlighting the inherent stereochemical control of the pathway.

Furthermore, gold-catalyzed reactions of alkynylcyclobutanes bearing a pendant amide group have been shown to proceed through a selective 6-endo cyclization to furnish cyclobutane-fused pyridones, which are derivatives of the this compound system. This high selectivity ensures the preservation of the desired stereochemical configuration throughout the synthetic sequence. In cases where mixtures of isomers are formed, chiral chromatography is a crucial technique for their separation to yield stereochemically pure compounds.

Influence of Substituents on Molecular Geometry and Reactivity

Table 1: Influence of Substituent Type on Properties of this compound

Substituent Type Effect on Molecular Geometry Effect on Reactivity
Electron-Donating (e.g., -CH₃, -OCH₃) May cause minor changes in bond angles and ring puckering. Increases electron density on the heterocyclic system, potentially enhancing the nucleophilicity of the nitrogen atom.

| Electron-Withdrawing (e.g., -NO₂, -CN) | Can lead to more significant changes in bond lengths and angles due to resonance effects. | Decreases electron density, potentially increasing the electrophilicity of the lactam carbonyl carbon. |

Stereoselective Control in Derivatization and Further Transformations

Achieving stereoselective control during the derivatization of the this compound core is a key objective in asymmetric synthesis. This involves reactions that selectively produce one stereoisomer over others. The rigid, conformationally constrained nature of the bicyclic system can be exploited to direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity.

Methodologies have been developed that exhibit excellent stereoselective control. The sequential Ugi/[2+2] photocycloaddition reaction is a powerful example, where a complex molecular architecture with multiple stereocenters is constructed with high diastereoselectivity. Similarly, gold-catalyzed cycloisomerization reactions have been shown to be completely endo-selective, providing a reliable method for synthesizing specific isomers of cyclobutane-fused N-heterocycles. This high degree of selectivity is attributed to the reaction mechanism and the stability of the transition states, which favor the formation of one specific product geometry. Such stereocontrolled transformations are essential for building molecular complexity and accessing specific target molecules with defined three-dimensional structures.

Spectroscopic and Diffraction Techniques for Structural Elucidation (General Applicability)

A combination of spectroscopic and diffraction methods is indispensable for the unambiguous structural elucidation of this compound and its derivatives. Each technique provides complementary information to build a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments (like COSY, HSQC, and NOESY) help to establish the connectivity of atoms and the relative stereochemistry of the stereocenters.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, a characteristic strong absorption band for the β-lactam carbonyl (C=O) stretching vibration would be expected.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition and confirmation of its molecular formula.

X-ray Diffraction (XRD): For crystalline compounds, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure. It provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, revealing the exact spatial arrangement of atoms in the solid state. Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline phase of the material.

Table 2: Techniques for Structural Elucidation

Technique Primary Application Information Obtained
NMR Spectroscopy Elucidation of the molecular framework and relative stereochemistry. Atomic connectivity, chemical environment of nuclei, spatial proximity of atoms.
IR Spectroscopy Identification of functional groups. Presence of specific bonds (e.g., C=O, N-H).
Mass Spectrometry Determination of molecular weight and formula. Exact mass, elemental composition, fragmentation patterns.

| X-ray Diffraction | Determination of the precise 3D crystal structure. | Bond lengths, bond angles, absolute stereochemistry, crystal packing. |

Computational and Theoretical Chemistry in 3 Azabicyclo 4.2.0 Octan 2 One Research

Quantum Chemical Calculations for Reaction Selectivity and Mechanism

Quantum chemical calculations are a cornerstone of computational chemistry, used to elucidate reaction mechanisms and predict the selectivity of chemical transformations. nih.govrsc.org These methods solve the Schrödinger equation for a given molecular system, providing detailed information about the energies of reactants, products, transition states, and intermediates. nih.gov This allows for a quantitative understanding of why certain products are favored over others (selectivity) and the precise pathway the reaction follows (mechanism).

In the context of synthesizing bicyclic structures like 3-Azabicyclo[4.2.0]octan-2-one, quantum chemical calculations can be instrumental. For instance, Density Functional Theory (DFT) is a popular method for investigating reaction pathways. mdpi.com By employing functionals such as wB97XD in conjunction with basis sets like 6-31G*, researchers can model complex reactions, such as the intramolecular aminocyclization that could lead to four-membered ring formations. mdpi.com

These calculations help to:

Identify Transition States: Pinpoint the high-energy structures that connect reactants to products, which is key to understanding reaction barriers.

Determine Reaction Energetics: Calculate the relative energies of all species along a reaction coordinate to determine whether a proposed mechanism is energetically feasible.

Explain Selectivity: By comparing the activation energies of competing pathways, chemists can predict which product will be formed preferentially. For example, calculations can reveal why a reaction might yield one regioisomer or stereoisomer over another. mdpi.comnih.gov

The table below summarizes common quantum chemical methods and their applications in studying reaction selectivity and mechanisms relevant to azabicyclo compounds.

Computational Method Typical Application Information Gained
Density Functional Theory (DFT)Elucidation of reaction pathways for cycloadditions and cyclizations.Transition state geometries, activation energies, reaction thermodynamics. mdpi.com
Hartree-Fock (HF) TheoryInitial geometry optimizations and wave function generation.Molecular orbital energies, basic electronic structure. nih.gov
Møller-Plesset Perturbation Theory (MP2)Higher-accuracy energy calculations for key points on the potential energy surface.More accurate relative energies, inclusion of electron correlation.
Artificial Force Induced Reaction (AFIR)Automated exploration of reaction paths between reactants and products.Discovery of novel reaction mechanisms and intermediates. nih.gov

Molecular Modeling and Conformational Studies

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and biological activity. Molecular modeling encompasses a range of computational techniques used to explore the conformational landscape of molecules. For bicyclic systems, which have constrained geometries, understanding the stable conformations is particularly important.

Molecular mechanics (MM) is a primary tool for conformational analysis. researchgate.net Using force fields like MM3, researchers can rapidly explore the potential energy surface to identify low-energy conformers. researchgate.net For more refined geometries and energies, these initial structures are often subjected to higher-level quantum mechanics calculations. researchgate.netresearchgate.net For example, a conformational analysis of related azasteroids revealed multiple possible conformations with very small energy differences, indicating significant molecular flexibility. researchgate.net

Key aspects of conformational studies include:

Identification of Stable Conformers: Locating all low-energy shapes the molecule can adopt.

Geometric Parameter Analysis: Determining bond lengths, bond angles, and dihedral angles for each conformer.

Energy Profiling: Calculating the relative energies between different conformers and the energy barriers for interconversion.

In addition to conformational analysis, molecular modeling is used in quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the 3D steric and electrostatic properties of molecules with their biological activity. nih.gov For the related 3,8-diazabicyclo[4.2.0]octane scaffold, such studies have been used to design potent and selective agonists for nicotinic acetylcholine receptors. nih.govnih.gov

Modeling Technique Purpose Key Output
Molecular Mechanics (MM)Rapid exploration of conformational space.Library of possible low-energy conformers. researchgate.net
Ab Initio / DFT CalculationsRefinement of conformer geometries and energies.Accurate relative energies and geometric parameters. researchgate.net
3D-QSAR (CoMFA/CoMSIA)Correlate molecular properties with biological activity.Models predicting the activity of new derivatives based on 3D structure. nih.govnih.gov
Simulated AnnealingExploration of conformational space by heating and cooling cycles in a simulation.Identification of low-energy conformations for flexible molecules. nih.gov

Prediction of Reaction Pathways and Energy Landscapes

Beyond analyzing known reactions, a major goal of computational chemistry is the de novo prediction of unknown reaction pathways. rsc.org By exploring the full potential energy surface (PES) of a set of reactants, it is possible to discover novel transformations, identify potential side products, and design entirely new synthetic routes. researchgate.net

Automated reaction path discovery methods are at the forefront of this field. nih.gov These algorithms can systematically explore the energy landscape to find transition states and connect them to stable minima (reactants and products), building a comprehensive reaction network. researchgate.netnih.gov This approach can uncover complex reaction cascades, such as the epoxide-initiated polycyclization involved in the synthesis of natural products. nih.gov

Methods for predicting reaction pathways include:

Coordinate Driving: Manually modifying specific internal coordinates (like bond lengths) to map out a potential reaction path. nih.gov

Automated Path Finding: Using algorithms like the Artificial Force Induced Reaction (AFIR) method to automatically find reaction pathways between specified reactants and products. nih.gov

Graph-Based Network Models: Representing chemical space as a network where molecules are nodes and reactions are edges, allowing for the prediction of multi-step synthetic pathways. nih.gov

These predictive studies can provide an "in silico" roadmap for synthetic chemists. For example, by calculating the energy landscape for the formation of this compound from potential precursors, computational chemists could predict the most efficient synthetic route, suggest optimal reaction conditions, and anticipate potential byproducts, thereby accelerating experimental discovery. nih.govnih.gov

Predictive Method Approach Application
Potential Energy Surface (PES) ScanningSystematically exploring the energy of a system as a function of its geometry.Identifying minima (stable molecules) and saddle points (transition states). researchgate.net
Automated Reaction Discovery (e.g., IACTA)Activating specific bonds or coordinates to trigger reactions in a simulated environment.Discovering unexpected reactions and complex pathways. nih.gov
Reaction Network AnalysisBuilding a graph of all possible reactions from a set of starting materials.Predicting multi-step syntheses and competing reaction networks. nih.gov

Reactivity Profiles and Chemical Transformations of 3 Azabicyclo 4.2.0 Octan 2 One

Thermal Stability of the 3-Azabicyclo[4.2.0]octan-2-one Ring System

The stability of the fused ring system is a critical factor in its synthetic utility. Research has shown that the cyclobutane (B1203170) ring within this structure exhibits considerable thermal stability. rsc.orgrsc.org

In a study focused on a derivative, 3-azabicyclo[4.2.0]oct-4-en-2-one 2a, the compound demonstrated significant resistance to thermal decomposition. rsc.orguniovi.es When heated to 110 °C, no conversion or degradation of the bicyclic structure was observed. rsc.orgrsc.orguniovi.es This stability is noteworthy, especially considering the inherent strain of the four-membered cyclobutane ring. rsc.org The stability persists even in derivatives with a "push-pull" electronic character across the cyclobutane moiety. rsc.orgrsc.org

Table 1: Thermal Stability of 3-Azabicyclo[4.2.0]oct-4-en-2-one (2a)

CompoundConditionResultReference
3-Azabicyclo[4.2.0]oct-4-en-2-one 2aHeating to 110 °CNo conversion observed; significant thermal stability. rsc.orgrsc.orguniovi.es

Acid-Catalyzed Transformations and Ring-Opening Reactions

The response of the this compound system to acidic conditions reveals pathways for selective transformations and ring-opening. The outcome is highly dependent on the reaction temperature and the nature of the acid catalyst.

At room temperature, the bicyclic ring system shows remarkable stability to strong acids. For instance, treatment of 3-azabicyclo[4.2.0]oct-4-en-2-one 2a with 1 M hydrochloric acid (HCl) at room temperature did not induce the opening of the cyclobutane ring. rsc.orgrsc.orguniovi.es Instead, the reaction resulted in the quantitative cleavage of a pendant ether group, demonstrating the resilience of the core scaffold under these conditions. rsc.orgrsc.orguniovi.es

However, the cyclobutane ring can be opened under more forcing conditions. Heating the same compound (2a) to 110 °C in the presence of p-Toluenesulfonic acid (PTSA) successfully triggered a ring-opening reaction. rsc.orgrsc.orguniovi.es This transformation yielded a 3,4,6-trisubstituted pyridin-2-one in high yield. rsc.orgrsc.orguniovi.es This indicates that a combination of heat and acid catalysis is required to overcome the activation barrier for the cleavage of the strained four-membered ring. rsc.org

Table 2: Acid-Catalyzed Reactions of 3-Azabicyclo[4.2.0]oct-4-en-2-one (2a)

CompoundReagentTemperatureResultReference
3-Azabicyclo[4.2.0]oct-4-en-2-one 2a1 M HClRoom TemperatureNo ring-opening; cleavage of ether moiety. rsc.orgrsc.orguniovi.es
3-Azabicyclo[4.2.0]oct-4-en-2-one 2aPTSA110 °CCyclobutane ring-opening to form a 3,4,6-trisubstituted pyridin-2-one. rsc.orgrsc.orguniovi.es

Strategies for Functional Group Transformations and Derivatization

The this compound scaffold serves as a versatile template for the synthesis of diverse and complex molecules through various derivatization strategies. These methods leverage both the inherent reactivity of the core structure and the introduction of functional groups through precursor design.

Multicomponent and Photochemical Reactions: A powerful strategy for creating complex derivatives involves combining multicomponent reactions with photochemical transformations. acs.orgacs.org The Ugi multicomponent reaction, known for its robustness and tolerance of diverse functional groups, can be used to assemble precursors that are then subjected to an intramolecular [2+2] photocycloaddition. acs.orgacs.org This sequence has been successfully applied to generate novel 3-azabicyclo[4.2.0]octan-4-one derivatives, creating up to five new stereocenters in a highly efficient manner. acs.orgnih.gov The resulting structures feature fused four-membered rings with unique three-dimensional geometries. acs.org

Metal-Catalyzed Cyclizations: Gold-catalyzed cyclization of alkynylcyclobutane carboxamides provides an efficient and highly selective route to cyclobutane-fused dihydropyridones, which are derivatives of the this compound system. rsc.orgrsc.org This method proceeds under mild conditions and exhibits remarkable functional group tolerance, accommodating phenyl rings with both electron-donating and electron-withdrawing substituents, as well as heteroaromatic and alkyl groups. rsc.orgrsc.org The reaction proceeds via a completely 6-endo selective cyclization, a selectivity that is supported by DFT calculations. rsc.orguniovi.es

Enzymatic and Chemical Transformations of Related Systems: Strategies applied to similar bicyclic β-lactams also inform potential derivatization pathways. For instance, enzymatic ring-opening of related benzo-fused azabicyclo-octanones using lipase (B570770) has been developed to produce enantiomerically pure β-amino acids and β-lactams. researchgate.net Furthermore, functional group transformations on related systems, such as catalytic hydrogenation, can lead to the saturation of double bonds and the creation of new stereocenters. The nitrogen atom within the bicyclic structure can also participate in substitution reactions, allowing for further derivatization.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Azabicyclooctan-2-one, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of bicyclic lactams like 3-Azabicyclooctan-2-one often involves multi-step reactions, including cyclization and functional group manipulation. For example, analogous azabicyclic compounds are synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Cs₂CO₃ in solvents such as ethanol or acetonedia. Reaction parameters such as temperature (e.g., 0°C for intermediate steps), solvent polarity, and reaction time significantly impact yield and purity. Post-synthesis purification via silica gel chromatography is commonly employed .

Q. How is the structural integrity of 3-Azabicyclooctan-2-one confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks. For example, lactam carbonyl signals typically appear near 170–180 ppm in ¹³C NMR.
  • IR : Stretching frequencies for amide (C=O) bonds (~1650–1750 cm⁻¹) and NH groups (~3300 cm⁻¹) are critical.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substructures .

Q. What are the common reactivity patterns of 3-Azabicyclooctan-2-one in organic transformations?

  • Methodological Answer : The bicyclic lactam core undergoes:

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the lactam to an amine derivative.
  • Substitution : Electrophilic reagents (e.g., alkyl halides) target the nitrogen atom, forming N-alkylated products.
  • Ring-Opening Reactions : Acidic or basic conditions may cleave the bicyclic system, yielding linear intermediates for further functionalization. Reaction monitoring via TLC or HPLC is essential to track regioselectivity .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of 3-Azabicyclooctan-2-one, and how is enantiopurity validated?

  • Methodological Answer : Enantiomer separation requires chiral resolution techniques:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
  • X-ray Crystallography : Flack parameter analysis (e.g., using η or x parameters) determines absolute configuration and enantiomorph polarity .
  • Circular Dichroism (CD) : Correlates optical activity with enantiomeric excess (ee). Validation via ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) provides complementary data .

Q. How do computational models aid in predicting the reactivity and regioselectivity of 3-Azabicyclooctan-2-one in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the bicyclic framework.
  • Activation Energy Barriers : Predict regioselectivity in ring-opening or N-substitution reactions.
  • Solvent Effects : Continuum solvation models (e.g., PCM) simulate solvent interactions, guiding experimental solvent selection .

Q. What are the challenges in scaling up the synthesis of 3-Azabicyclooctan-2-one derivatives for pharmacological studies?

  • Methodological Answer : Key challenges include:

  • Purification : Scaling chromatographic methods requires transitioning to flash chromatography or crystallization.
  • Byproduct Management : Optimizing stoichiometry and reaction time minimizes side products (e.g., over-alkylation).
  • Stability : Lactam rings may hydrolyze under prolonged storage; lyophilization or inert atmosphere storage is recommended .

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